tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate: is a compound that belongs to the class of carbamate esters. These compounds are characterized by the presence of a carbamate group, which is an ester of carbamic acid. The tert-butyl group in this compound provides steric hindrance, making it a useful protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl-containing alcohol under basic conditions. For example, the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols followed by acidic N-deprotection is a common method .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and sustainable techniques. One such method includes the use of hydrogen chloride gas in solvent-free conditions for the quantitative deprotection of the tert-butyl carbamate protecting group .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions are less common for this compound due to the stability of the carbamate group.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis .
Biology: The compound’s stability and reactivity make it useful in biological studies, particularly in the synthesis of biologically active molecules.
Medicine: In medicine, carbamate esters are often explored for their potential pharmacological activities
Industry: In the industrial sector, this compound is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate involves the interaction of the carbamate group with nucleophiles. The tert-butyl group provides steric hindrance, protecting the amine group during chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate ester used in similar applications.
tert-Butyl-N-methylcarbamate: Another carbamate ester with a methyl group instead of a cyclopropyl group.
Benzyl carbamate: A carbamate ester with a benzyl group, used in different synthetic applications.
Uniqueness: The uniqueness of tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate lies in its specific structure, which combines the steric hindrance of the tert-butyl group with the reactivity of the cyclopropyl and hydroxyethyl groups. This makes it particularly useful in selective protection and deprotection reactions in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8(6-12)7-4-5-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRCSAZNGYCTLR-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.